4-Hydroxypiperidine-1-carboximidamide
CAS No.: 108001-76-9
Cat. No.: VC20762339
Molecular Formula: C6H13N3O
Molecular Weight: 143.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108001-76-9 |
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Molecular Formula | C6H13N3O |
Molecular Weight | 143.19 g/mol |
IUPAC Name | 4-hydroxypiperidine-1-carboximidamide |
Standard InChI | InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8) |
Standard InChI Key | NUIMBFDFBVDYGA-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C(=N)N |
Canonical SMILES | C1CN(CCC1O)C(=N)N |
Introduction
4-Hydroxypiperidine-1-carboximidamide is a chemical compound of significant interest in scientific research due to its unique molecular structure and diverse applications in chemistry, biology, and medicine. This compound features a piperidine ring with a hydroxyl group at the fourth position and a carboximidamide group at the first position, which contribute to its reactivity and biological properties.
Synthetic Routes
The synthesis of 4-Hydroxypiperidine-1-carboximidamide typically involves the following steps:
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Starting Material: The process begins with 4-hydroxypiperidine.
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Reaction with Hydroxylamine: Hydroxylamine hydrochloride reacts with the starting material in the presence of a base such as sodium carbonate.
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Reaction Conditions: The reaction is carried out under reflux conditions to ensure high yields of the desired product.
Industrial Production
On an industrial scale, the synthesis is optimized for efficiency:
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Continuous Flow Reactors: These are used to enhance reaction control and scalability.
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Purification Techniques: Advanced methods like crystallization and chromatography are employed to achieve high purity.
Reaction Types
4-Hydroxypiperidine-1-carboximidamide exhibits diverse chemical reactivity due to its functional groups:
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Oxidation: The hydroxyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
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Reduction: The carboximidamide group can be reduced to form amines using agents such as lithium aluminum hydride.
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Substitution: The hydroxyl group allows for substitution reactions, introducing halides or alkyl groups.
Products Formed
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Oxidation yields ketones or aldehydes.
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Reduction leads to primary or secondary amines.
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Substitution results in derivatives with modified functional groups.
Chemistry
4-Hydroxypiperidine-1-carboximidamide is widely used as an intermediate in organic synthesis, particularly in constructing heterocyclic compounds.
Biology
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
Emerging research highlights its antiproliferative activity against cancer cells, making it a promising candidate for drug development.
Industry
It serves as a building block for developing new materials and chemical processes.
Mechanism of Action
The biological activity of 4-Hydroxypiperidine-1-carboximidamide is attributed to its interaction with molecular targets:
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It inhibits enzymes such as EGFR, BRAF, and CDK2, which are critical in cell proliferation pathways.
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By binding to active sites on these enzymes, it disrupts their function, leading to potential therapeutic effects such as cancer cell growth inhibition.
Comparison with Similar Compounds
Compound | Key Difference |
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4-Hydroxypiperidine | Lacks the carboximidamide group, limiting its reactivity. |
N-Methyl-4-piperidinol | Contains a methyl group instead of carboximidamide. |
Piperidine-1-carboximidamide | Does not have the hydroxyl group at the fourth position. |
The dual functionality of hydroxyl and carboximidamide groups makes this compound uniquely versatile compared to its analogs.
Safety Considerations
While handling this compound, researchers must adhere to safety guidelines:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Protective Measures: Use gloves, goggles, and proper ventilation during handling.
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